Unii-cdl03A411T
Description
UNII-cdl03A411T is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS) to unambiguously identify a specific chemical entity. This system ensures regulatory consistency and supports translational research by providing standardized descriptions for substances relevant to medicine .
Key properties include:
- Pharmacological profile: High gastrointestinal (GI) absorption, non-blood-brain-barrier (BBB) permeability, and non-inhibition of cytochrome P450 (CYP) enzymes.
- Solubility: Highly water-soluble, facilitating bioavailability in aqueous environments.
- Hazard profile: Classified under warning categories H315 (causes skin irritation), H319 (causes eye irritation), and H335 (may cause respiratory irritation) .
Properties
CAS No. |
193809-84-6 |
|---|---|
Molecular Formula |
C24H20N6O4S |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[4-(2-phenyltetrazol-5-yl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C24H20N6O4S/c31-24(32)22(14-17-15-25-21-9-5-4-8-20(17)21)28-35(33,34)19-12-10-16(11-13-19)23-26-29-30(27-23)18-6-2-1-3-7-18/h1-13,15,22,25,28H,14H2,(H,31,32)/t22-/m1/s1 |
InChI Key |
NLABJQQLMHAJIL-JOCHJYFZSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Other CAS No. |
193809-84-6 |
Synonyms |
MMI 166 MMI-166 MMI166 N-alpha-(4-(2-phenyl-2H- tetrazole-5-yl) phenyl sulfonyl)-D-tryptophan |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
UNII-cdl03A411T belongs to a class of pyridine-derived amines with methoxy substituents. Below is a comparison with structurally analogous compounds (Table 1):
| Compound Name | Molecular Formula | Substituent Position | Similarity Score* | Solubility (Water) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | C₇H₁₀N₂O | 5-methoxy-pyridin-2-yl | 1.00 | Very high | 138.17 |
| (4-Methoxypyridin-2-yl)methanamine | C₇H₁₀N₂O | 4-methoxy-pyridin-2-yl | 0.85 | High | 138.17 |
| 2-(5-Methoxypyridin-2-yl)ethylamine HCl | C₈H₁₃ClN₂O | 5-methoxy-pyridin-2-yl | 0.78 | Moderate | 188.66 |
| 5-Methoxypyrrolidine-2-carboxamide HCl | C₆H₁₁ClN₂O₂ | N/A | 0.82 | Low | 178.62 |
*Similarity scores (0–1 scale) based on structural alignment and functional group analysis .
Key Observations :
- Molecular weight : Higher molecular weight in ethylamine derivatives (e.g., 188.66 g/mol) reduces solubility and may limit bioavailability .
Pharmacological and Toxicological Profiles
Pharmacokinetic and safety data for this compound and analogs are summarized below (Table 2):
| Compound | GI Absorption | BBB Permeability | CYP Inhibition | Hazard Profile |
|---|---|---|---|---|
| This compound | High | No | No | H315, H319, H335 |
| (4-Methoxypyridin-2-yl)methanamine | Moderate | No | Weak (CYP2D6) | H302 (harmful if swallowed) |
| 2-(5-Methoxypyridin-2-yl)ethylamine HCl | Low | No | No | H318 (eye damage) |
Key Observations :
- Toxicity : Ethylamine derivatives with chlorine substituents (e.g., HCl salts) demonstrate higher ocular toxicity, likely due to reactive intermediates .
Key Observations :
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